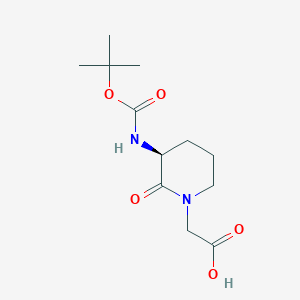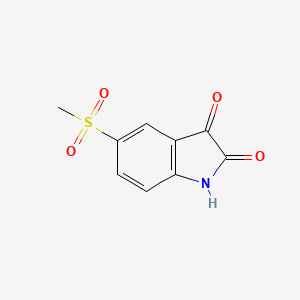
5-(Methylsulfonyl)indoline-2,3-dione
Übersicht
Beschreibung
5-(Methylsulfonyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H7NO4S . It is a derivative of indoline, a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 5-(Methylsulfonyl)indoline-2,3-dione consists of a nine-carbon backbone with a sulfonyl group attached to the fifth carbon and a dione group attached to the second and third carbons .Wissenschaftliche Forschungsanwendungen
Subheading Anticorrosion and Antibacterial Evaluation
5-(Methylsulfonyl)indoline-2,3-dione derivatives have demonstrated effectiveness as anticorrosive agents for metals and as antibacterial agents. These compounds show promise in inhibiting metal corrosion in acidic environments and also possess antibacterial properties, potentially making them useful in various industrial and medical applications (Miao, 2014).
Synthesis and Biological Activity
Subheading Synthesis and Chemical Properties
The compound and its derivatives have been synthesized and optimized for various biological activities. These derivatives are important intermediates in producing biologically active compounds and have shown potential in applications like antitumor, antibacterial, antifungal, and anti-HIV activities. They are crucial in the synthesis of a broad spectrum of heterocyclic compounds, indicating their significant role in medicinal chemistry (Zhao et al., 2016).
Photocatalysis and Synthesis
Subheading Novel Photocatalytic Applications
Recent studies have explored the use of 5-(Methylsulfonyl)indoline-2,3-dione in photocatalytic processes, particularly in the context of C(sp3)-H sulfonylation. This research indicates the potential of these compounds in developing new strategies for chemical synthesis and highlights their significance in photocatalysis (Swarnkar, Ansari, & Kumar, 2021).
Cytotoxic Activity
Subheading Cytotoxic Properties and Cancer Research
Derivatives of 5-(Methylsulfonyl)indoline-2,3-dione have been shown to possess cytotoxic activity against various cancer cell lines. This research suggests potential therapeutic applications, especially considering the molecule's interactions and effects on cellular processes related to cancer (Choi & Ma, 2010).
Wirkmechanismus
Target of Action
5-(Methylsulfonyl)indoline-2,3-dione, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have given valuable insights for treatment .
Mode of Action
Indole derivatives have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.
Result of Action
Some indole derivatives have shown potent antiviral activities, with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus . This suggests that these compounds may have significant effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
5-methylsulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c1-15(13,14)5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBYFLQIQGVIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)indoline-2,3-dione | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)

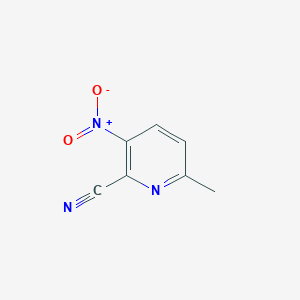
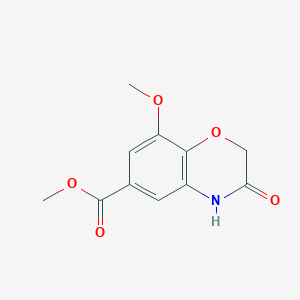

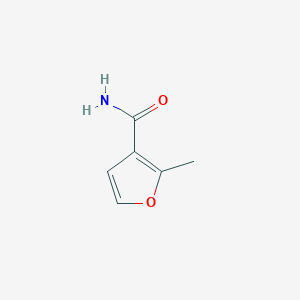
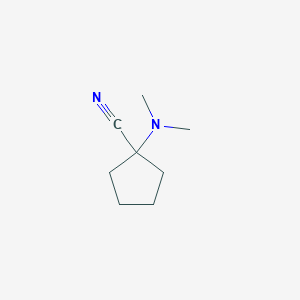
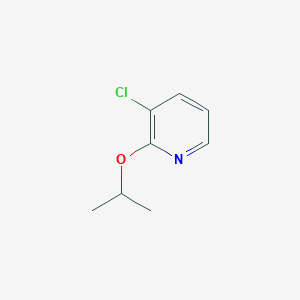
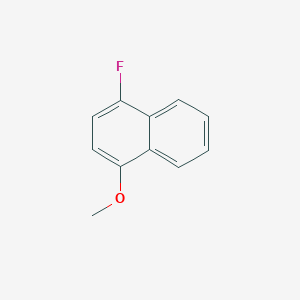
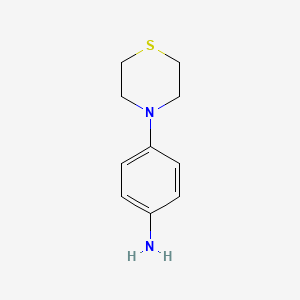


![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
